molecular formula C6H8N6 B14500575 4',5'-Dimethyl-4'H-1,3'-bi-1,2,4-triazole CAS No. 63523-90-0

4',5'-Dimethyl-4'H-1,3'-bi-1,2,4-triazole

Katalognummer: B14500575
CAS-Nummer: 63523-90-0
Molekulargewicht: 164.17 g/mol
InChI-Schlüssel: XMUGXAIARLZEGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole can be achieved through several methods. One common approach involves the reaction of acetonitrile with hydrazine hydrate under solvothermal conditions . This method yields 4-amino-4H-3,5-dimethyl-1,2,4-triazole, which can then be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for 4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles.

Wirkmechanismus

The mechanism of action of 4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes . The specific pathways involved depend on the biological context and the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole include other triazoles such as:

Uniqueness

4’,5’-Dimethyl-4’H-1,3’-bi-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

63523-90-0

Molekularformel

C6H8N6

Molekulargewicht

164.17 g/mol

IUPAC-Name

3,4-dimethyl-5-(1,2,4-triazol-1-yl)-1,2,4-triazole

InChI

InChI=1S/C6H8N6/c1-5-9-10-6(11(5)2)12-4-7-3-8-12/h3-4H,1-2H3

InChI-Schlüssel

XMUGXAIARLZEGA-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C(N1C)N2C=NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.